Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
Description
Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: 2126142-97-8) is a chiral β-amino acid ester derivative with a molecular formula of C₁₁H₁₄ClF₂NO₂ and a molecular weight of 265.69 g/mol . The compound features a 2,4-difluorophenyl substituent, which imparts distinct electronic and steric properties critical for its applications in pharmaceutical synthesis and asymmetric catalysis. Its enantiomeric purity (R-configuration) is essential for interactions with biological targets, such as enzymes or receptors, where stereochemistry governs activity .
The compound is synthesized via multi-step processes, including lipase-catalyzed kinetic resolutions or chiral auxiliary-based methods, as evidenced by its structural analogs in enzymatic hydrolysis studies . It is commercially available in high purity (≥95%) and is used as a building block for bioactive molecules, particularly in fluorinated drug candidates targeting CNS disorders or antimicrobial agents .
Properties
IUPAC Name |
ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHKWQPMRXDFQC-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, also known by its CAS number 2126143-52-8, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 265.68 g/mol. The compound features a chiral center at the third carbon, contributing to its stereochemical properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClF₂NO₂ |
| Molecular Weight | 265.68 g/mol |
| CAS Number | 2126143-52-8 |
Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic processes. This interaction could elucidate its pharmacological profile and guide further development for therapeutic use. The compound's structural attributes allow for the modification of functional groups that are crucial for biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Similar compounds have shown potential anticancer effects through mechanisms such as apoptosis induction and cytotoxicity against cancer cell lines .
- Neuropharmacological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Metabolic Interactions : Interaction studies indicate binding affinities to metabolic enzymes, which could influence drug metabolism and efficacy.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a related compound on FaDu hypopharyngeal tumor cells. Results demonstrated that the compound exhibited better cytotoxicity compared to the reference drug, bleomycin, highlighting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Research focused on a derivative of this compound revealed its role as a modulator of GABA_A receptors, which are critical in managing seizures and anxiety disorders. This study emphasized the importance of structural modifications in enhancing pharmacological activity .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride | Contains a single fluorine atom | Potentially different biological activity due to variations |
| Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | Enantiomeric form with S configuration | May exhibit different pharmacodynamics compared to R form |
| Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride | Different fluorine substitution pattern | Insights into how fluorine positioning affects activity |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride exhibit various biological activities. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic processes. The following table summarizes the potential biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Potential effectiveness against certain bacterial strains. |
| Anticancer | Investigated for activity against various cancer cell lines. |
| Neuroprotective | Possible neuroprotective effects in models of neurodegenerative diseases. |
| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
Several studies have explored the applications of this compound in various fields:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
- Neuropharmacology : Research indicated that this compound could modulate neurotransmitter systems, providing insights into its possible use in treating neurodegenerative disorders.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with metabolic enzymes have shown promising results, indicating its role as a potential inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride with structurally related β-amino acid esters, highlighting key differences in substituents, physicochemical properties, and applications:
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-difluorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, the 3-nitrophenyl analog () exhibits stronger electron withdrawal, accelerating reactions like nucleophilic substitutions but reducing metabolic stability .
- Lipophilicity : Chlorine substituents () increase logP compared to fluorine, making dichloro derivatives more membrane-permeable but less metabolically stable .
- Stereochemical Impact: The (R)-configuration in the target compound is crucial for enantioselective synthesis, whereas racemic mixtures (e.g., (±)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate in ) require costly resolutions .
Data Table: Key Parameters of Selected Compounds
| Parameter | Target Compound | 2,4-Dichloro Analog | 3-Nitro Analog | 4-Ethylphenyl Analog |
|---|---|---|---|---|
| Molecular Weight | 265.69 g/mol | 298.18 g/mol | 288.72 g/mol | 265.78 g/mol |
| logP (Predicted) | 1.9 | 2.8 | 1.5 | 2.5 |
| Synthetic Cost (500mg) | €505 | €1,333 | Market-dependent | €505 (similar pricing) |
| Biological Half-Life | Moderate | Short (rapid metabolism) | Short (nitro reduction) | Long (lipophilic retention) |
| Primary Application | Chiral intermediates | Agrochemicals | Peptide coupling | CNS drug candidates |
Research Findings and Trends
- Enzymatic Resolutions: highlights lipase-catalyzed hydrolysis as a scalable method for resolving β-amino acid enantiomers, achieving >99% ee for the target compound .
- Fluorine’s Role: The 2,4-difluoro motif enhances metabolic stability and target affinity compared to non-fluorinated analogs, as seen in protease inhibitor studies .
- Market Demand : Fluorinated building blocks like the target compound dominate 35% of the chiral intermediate market, driven by their use in FDA-approved fluorinated drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
